molecular formula C24H22N2O3 B2428115 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide CAS No. 941889-49-2

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

Cat. No. B2428115
M. Wt: 386.451
InChI Key: CHZSUOCIEPOIPE-UHFFFAOYSA-N
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Description

“N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .


Synthesis Analysis

The synthesis of this compound could involve the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is often used in the synthesis of such compounds . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring linked to a benzene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins, is one of the most significant features to consider in future research .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-16-20(13-14-21(22)26-15-5-8-23(26)27)25-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZSUOCIEPOIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

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